(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-propionamide
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Overview
Description
(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-propionamide is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes an amino group, a dichlorobenzyl group, and an ethyl-propionamide moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorobenzyl chloride and ethyl propionate.
Formation of Intermediate: The reaction between 2,6-dichlorobenzyl chloride and ethyl propionate in the presence of a base such as sodium hydroxide forms an intermediate compound.
Amination: The intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-propionamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichlorobenzyl chloride
- 2,6-Dichlorobenzyl alcohol
- 2,6-Dichlorobenzaldehyde
Uniqueness
(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-propionamide is unique due to its specific chiral configuration and the presence of both amino and dichlorobenzyl groups. This combination allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c1-3-16(12(17)8(2)15)7-9-10(13)5-4-6-11(9)14/h4-6,8H,3,7,15H2,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPPSOORWBJDNX-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC=C1Cl)Cl)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=C(C=CC=C1Cl)Cl)C(=O)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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